molecular formula C5H9NO3 B2607398 3-(Ethylamino)-3-oxopropanoic acid CAS No. 773098-59-2

3-(Ethylamino)-3-oxopropanoic acid

Cat. No. B2607398
M. Wt: 131.131
InChI Key: USHWNTZTUAQDFH-UHFFFAOYSA-N
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Description

3-(Ethylamino)-3-oxopropanoic acid, also known as 3-amino-2-oxopropanoic acid or 3-amino-2-oxopropionic acid, is an amino acid commonly found in nature. It is a non-essential amino acid and is the precursor to many important biological molecules, including the neurotransmitter glutamate, which is involved in the regulation of neuronal excitability. It is synthesized in the body from the simpler amino acid, alanine, and can be found in a variety of foods, including meat, eggs, and dairy products. In addition to its role in the body, 3-amino-2-oxopropanoic acid has also been used in a variety of scientific research applications, including drug development and biochemistry.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Chlorination, bromination, and condensation reactions of a derivative of 3-(Ethylamino)-3-oxopropanoic acid were studied, leading to the synthesis of novel compounds with antimicrobial activity. The structures and antimicrobial properties of these compounds were explored in depth (Hassanin & Ibrahim, 2012).

Antibacterial Potential

  • Quinolone Antibacterials : A series of compounds involving a derivative of 3-(Ethylamino)-3-oxopropanoic acid were synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition, demonstrating significant correlations with antibacterial potency (Domagala et al., 1988).

Acetylcholinesterase Inhibition

  • Bioanalytical Method for an Acetylcholinesterase Inhibitor : Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule with acetylcholinesterase inhibition property, was studied. A rapid and selective bioanalytical method was developed for its quantitative measurement (Nemani, Shard, & Sengupta, 2018).

Fungicidal and Bactericidal Properties

  • Potential Fungicides and Bactericides : The synthesis of certain derivatives of 3-(Ethylamino)-3-oxopropanoic acid was explored for potential use as fungicides and bactericides. These compounds displayed marginal activity in the screening for antifungal and antibacterial properties (Ahluwalia, Dutta, & Sharma, 1986).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : Amino acid derivatives related to 3-(Ethylamino)-3-oxopropanoic acid were investigated as inhibitors for mild steel corrosion, demonstrating high inhibition efficiency (Yadav, Kumar, & Gope, 2014).

Cancer Research

  • Synthesis and Anticancer Potential : Novel compounds derived from 3-(Ethylamino)-3-oxopropanoic acid were synthesized and showed significant activity against certain cancer cell lines, highlighting their potential in cancer research (Abdel‐Aziz et al., 2013).

Cardiotropic Effects

  • Propandic Acid Derivative with Cardiotropic Action : 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, a derivative of 3-(Ethylamino)-3-oxopropanoic acid, was studied for its cardiotropic effects, showing a positive safety profile and cardiotropic impact, suggesting its potential in cardiac-related treatments (Ivkin & Karpov, 2022).

properties

IUPAC Name

3-(ethylamino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWNTZTUAQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)-3-oxopropanoic acid

CAS RN

773098-59-2
Record name 2-(ethylcarbamoyl)acetic acid
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